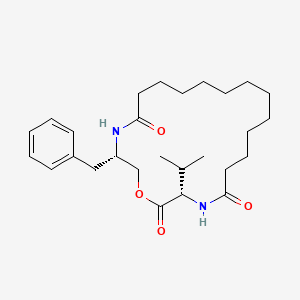
Rp-dGTP|AS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rp-dGTP|AS, also known as Rp-deoxyguanosine triphosphate alpha-S, is a modified nucleotide analog. It is an enantiomer of the deoxynucleoside triphosphate alpha-S nucleotide, where one of the non-bridging oxygens in the alpha position of the phosphate group is replaced by sulfur. This compound serves as a substrate for SAMHD1, a critical regulator of cellular deoxynucleoside triphosphate levels that curtails the replication of viruses such as HIV-1 in CD4+ myeloid lineage and resting T cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rp-dGTP|AS involves the modification of 2’-deoxyguanosine triphosphate (dGTP). The key step in the synthesis is the replacement of one of the non-bridging oxygens in the alpha position of the phosphate group with sulfur. This can be achieved through a series of phosphorylation and sulfurization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated synthesizers. The process includes the purification of the final product using high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Rp-dGTP|AS undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by the SAMHD1 tetrameric complex, resulting in the formation of 2’-deoxynucleosides and triphosphates.
Substitution: The sulfur atom in the alpha position can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Requires the presence of the SAMHD1 enzyme complex.
Substitution: Typically involves nucleophilic reagents under mild conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Rp-dGTP|AS has several scientific research applications, including:
Wirkmechanismus
Rp-dGTP|AS exerts its effects by serving as a substrate for the SAMHD1 enzyme complex. The SAMHD1 tetrameric complex facilitates the hydrolysis of this compound into 2’-deoxynucleosides and triphosphates. This hydrolysis process is crucial for regulating cellular deoxynucleoside triphosphate levels and curtailing the replication of viruses such as HIV-1 in CD4+ myeloid lineage and resting T cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rp-dCTP|AS: Similar to Rp-dGTP|AS but with a cytosine base.
Rp-dTTP|AS: Contains a thymine base instead of guanine.
Uniqueness
This compound is unique due to its specific interaction with the SAMHD1 enzyme complex, which plays a critical role in regulating cellular deoxynucleoside triphosphate levels and inhibiting viral replication. This specificity makes it a valuable tool in virology and molecular biology research .
Eigenschaften
Molekularformel |
C10H16N5O12P3S |
|---|---|
Molekulargewicht |
523.25 g/mol |
IUPAC-Name |
[[(2R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O12P3S/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(25-6)2-24-30(23,31)27-29(21,22)26-28(18,19)20/h3-6,16H,1-2H2,(H,21,22)(H,23,31)(H2,18,19,20)(H3,11,13,14,17)/t4?,5-,6-,30?/m1/s1 |
InChI-Schlüssel |
IOCRYHATDKHWPM-DIYBILHSSA-N |
Isomerische SMILES |
C1[C@@H](O[C@@H](C1O)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


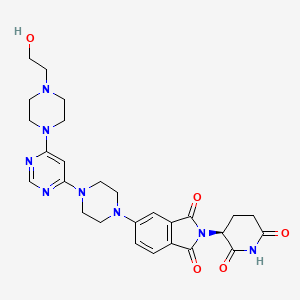
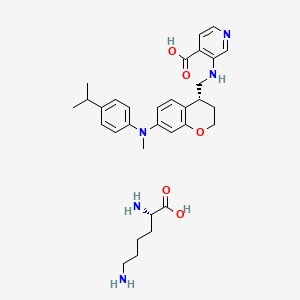
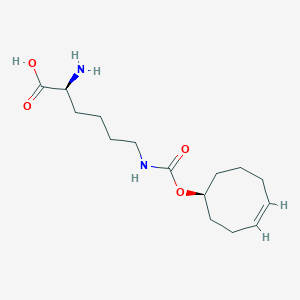
![(Z)-9-[3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]non-7-enoic acid](/img/structure/B12384457.png)
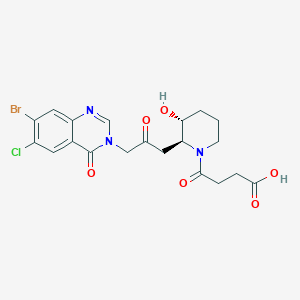
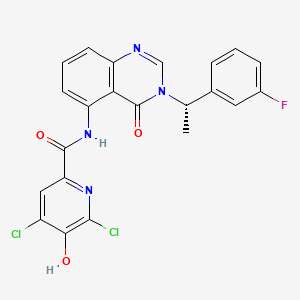
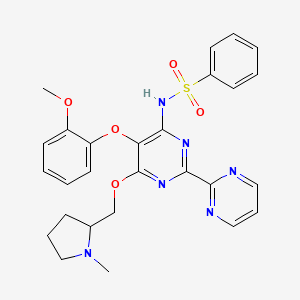
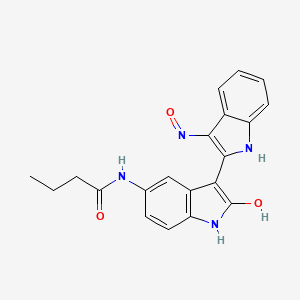
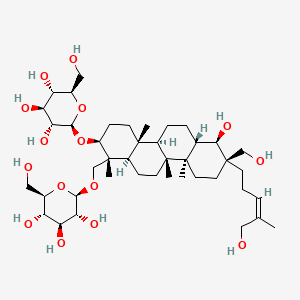
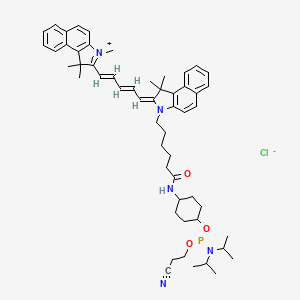
![disodium;4',5'-dibromo-2',7'-dinitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12384505.png)
![8-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid](/img/structure/B12384510.png)
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]penta-2,4-dienamide](/img/structure/B12384512.png)
